

In-Depth Technical Guide: 1-nitropropan-2-ol (CAS Number: 3156-73-8)

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Compound of Interest

Compound Name: 1-nitropropan-2-ol

Cat. No.: B1295101

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Introduction

1-nitropropan-2-ol is a nitro alcohol of interest in organic synthesis and as a potential building block for more complex molecules. Its bifunctional nature, containing both a hydroxyl and a nitro group, allows for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic data, and safety information. Currently, there is a notable lack of published research on the specific biological activities and signaling pathway interactions of **1-nitropropan-2-ol**. Therefore, this document also discusses the general biological context of nitro compounds to provide a framework for future research.

Chemical and Physical Properties

The chemical and physical properties of **1-nitropropan-2-ol** are summarized in the tables below. These values are compiled from various chemical databases and literature sources.

Table 1: General Chemical Information

Property	Value	Source
CAS Number	3156-73-8	[1]
IUPAC Name	1-nitropropan-2-ol	[1]
Synonyms	1-Nitro-2-propanol, NSC 17677	[1]
Molecular Formula	C ₃ H ₇ NO ₃	[2]
Molecular Weight	105.09 g/mol	[2]
Canonical SMILES	CC(C--INVALID-LINK--[O-])O	[1]
InChIKey	PFNCKQIYLAVYJF-UHFFFAOYSA-N	[1]

Table 2: Physical Properties

Property	Value	Unit	Source
Boiling Point	208.7	°C at 760 mmHg	[2]
Melting Point	-20	°C	[2]
Density	1.184	g/cm ³	[2]
Flash Point	99	°C	[2]
Refractive Index	1.441	[2]	
Vapor Pressure	0.0±0.9	mmHg at 25°C (Predicted)	[2]
LogP	0.16710	[2]	

Synthesis

The primary method for synthesizing **1-nitropropan-2-ol** is the Henry reaction, also known as the nitroaldol reaction. This reaction involves the base-catalyzed carbon-carbon bond formation between a nitroalkane and an aldehyde or ketone.[3] In the case of **1-nitropropan-2-ol**, the reactants are nitromethane and acetaldehyde.[4]

General Experimental Protocol for Henry Reaction

While a specific, detailed protocol for the synthesis of **1-nitropropan-2-ol** is not readily available in the reviewed literature, a general procedure for a Henry reaction can be outlined as follows. This should be adapted and optimized for the specific reactants.

Reactants:

- Nitromethane
- Acetaldehyde
- Base catalyst (e.g., triethylamine, sodium hydroxide, potassium carbonate)[4]
- Solvent (e.g., ethanol, water, or solvent-free)

Procedure:

- The aldehyde (acetaldehyde) is dissolved in the chosen solvent in a reaction vessel.
- The base catalyst is added to the solution.
- Nitromethane is added to the mixture, often dropwise, while maintaining a controlled temperature (e.g., room temperature or below with an ice bath) to manage the exothermic reaction.[5]
- The reaction mixture is stirred for a specified period until the reaction is complete (monitoring by techniques like TLC is recommended).
- The reaction is quenched, typically by the addition of an acid (e.g., dilute HCl or ammonium chloride solution).
- The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
- The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

- Purification of the **1-nitropropan-2-ol** is then performed, usually by distillation under reduced pressure.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of **1-nitropropan-2-ol**.

Reaction Mechanism Diagram

Caption: Mechanism of the base-catalyzed Henry reaction.

Spectroscopic Data

Detailed and verified spectroscopic data for **1-nitropropan-2-ol** are not widely published. The following represents expected spectral characteristics based on its structure and data from related compounds.

Table 3: Predicted Spectroscopic Data

Technique	Expected Peaks / Signals
^1H NMR	- CH_3 group: Doublet, due to coupling with the adjacent CH proton. - CH proton: Multiplet, due to coupling with both the CH_3 and CH_2 protons. - CH_2 group: Multiplet, due to coupling with the adjacent CH proton. - OH proton: Broad singlet, chemical shift can vary with concentration and solvent.
^{13}C NMR	- CH_3 carbon: Signal at the most upfield position. - CH-OH carbon: Signal in the range typical for secondary alcohols. - $\text{CH}_2\text{-NO}_2$ carbon: Signal influenced by the electron-withdrawing nitro group.
IR Spectroscopy	- O-H stretch: Broad band around 3400 cm^{-1} . ^[6] - C-H stretch (aliphatic): Bands just below 3000 cm^{-1} . - N-O asymmetric stretch: Strong band around 1550 cm^{-1} . - N-O symmetric stretch: Strong band around 1370 cm^{-1} . - C-O stretch: Band in the $1100\text{-}1000\text{ cm}^{-1}$ region.
Mass Spectrometry	- Molecular Ion (M^+): Expected at $m/z = 105$. - Fragmentation: Loss of water ($\text{M}-18$), loss of the nitro group ($\text{M}-46$), and cleavage of the C-C bonds.

Biological Activity and Toxicology

Biological Activity

There is a significant lack of research into the specific biological activities of **1-nitropropan-2-ol**. No studies detailing its interactions with specific signaling pathways, its potential as a therapeutic agent, or its cytotoxicity have been identified in the public domain.

However, the broader class of nitro compounds exhibits a wide range of biological activities.^[7] Many nitroaromatic compounds are used as antimicrobials, and their mechanism often involves the reduction of the nitro group within the target organism to produce reactive nitrogen species

that can damage DNA and other cellular components.[8] Some nitro alcohols, such as 2-bromo-2-nitropropane-1,3-diol (bronopol), are used as antimicrobial preservatives.[9] It is plausible that **1-nitropropan-2-ol** could exhibit some antimicrobial properties, but this would require experimental verification.

Additionally, some nitro alcohols are known to act as formaldehyde donors, which can contribute to their biological effects, including antimicrobial action and potential toxicity.[10][11] The release of formaldehyde is often dependent on factors like pH and temperature.[12]

Toxicology and Safety

The safety profile of **1-nitropropan-2-ol** has not been extensively studied. However, based on data from suppliers and chemical databases, it is considered a hazardous substance.

Table 4: GHS Hazard Classification

Hazard Statement	Code	Description	Source
Acute Toxicity, Oral	H302	Harmful if swallowed	[1]
Acute Toxicity, Dermal	H312	Harmful in contact with skin	[1]
Skin Corrosion/Irritation	H315	Causes skin irritation	[1]
Serious Eye Damage/Eye Irritation	H319	Causes serious eye irritation	[1]
Acute Toxicity, Inhalation	H332	Harmful if inhaled	[1]
Specific Target Organ Toxicity, Single Exposure	H335	May cause respiratory irritation	[1]

Given the lack of specific toxicological data (e.g., LD50 values), **1-nitropropan-2-ol** should be handled with appropriate precautions in a laboratory setting, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area or fume hood.

The toxicology of nitroalkanes, the precursors to nitro alcohols, has been studied more extensively. For instance, 2-nitropropane is classified by the EPA as a probable human carcinogen (Group B2) and is known to cause liver damage in animals.^[13] While this does not directly translate to the toxicity of **1-nitropropan-2-ol**, it highlights the need for caution when working with related compounds.

Future Research Directions

The current body of knowledge on **1-nitropropan-2-ol** is largely limited to its chemical synthesis and basic physical properties. For its potential to be evaluated for applications in drug development or other areas of life sciences, significant further research is required.

Logical Flow for Future Research

Caption: Proposed research workflow for **1-nitropropan-2-ol**.

Key areas for future investigation include:

- **Biological Screening:** Systematic screening for antimicrobial, antifungal, antiviral, and cytotoxic activities.
- **Mechanism of Action:** If any biological activity is identified, studies to elucidate the underlying mechanism of action are crucial. This would involve investigating its effect on cellular signaling pathways.
- **Toxicology:** A thorough toxicological assessment, including in vitro and in vivo studies, to establish a comprehensive safety profile.
- **Derivative Synthesis:** Exploration of **1-nitropropan-2-ol** as a scaffold for the synthesis of novel compounds with potential therapeutic properties.

Conclusion

1-nitropropan-2-ol is a simple nitro alcohol with well-defined chemical properties and a straightforward synthesis route via the Henry reaction. However, there is a significant gap in the scientific literature regarding its biological activity and toxicological profile. This guide provides the available technical information and a framework for future research that could uncover novel applications for this compound, particularly in the fields of medicinal chemistry and drug

development. Researchers are encouraged to approach this compound with appropriate safety precautions due to the known hazards of related nitro compounds.

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